molecular formula C12H15F2N B15272905 N-cyclohexyl-3,4-difluoroaniline

N-cyclohexyl-3,4-difluoroaniline

Cat. No.: B15272905
M. Wt: 211.25 g/mol
InChI Key: BECMQVSQWZCQRT-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and a cyclohexyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method offers several advantages, including improved safety, higher yields, and reduced reaction times. The continuous-flow process involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .

Scientific Research Applications

N-cyclohexyl-3,4-difluoroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

N-cyclohexyl-3,4-difluoroaniline can be compared with other similar compounds, such as:

    3,4-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and biological properties.

    N-cyclohexyl-2,4-difluoroaniline: Has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.

    N-cyclohexyl-3,5-difluoroaniline:

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-cyclohexyl-3,4-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2

InChI Key

BECMQVSQWZCQRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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